MRS1845 - 544478-19-5

MRS1845

Catalog Number: EVT-254125
CAS Number: 544478-19-5
Molecular Formula: C21H22N2O6
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MRS1845 (N-Propargylnitrendipine) is a synthetic organic compound widely employed in scientific research as a pharmacological tool to investigate the role of store-operated calcium (Ca2+) channels (SOCCs) in cellular processes. [, , , , , , , , , , , , , , ] It belongs to the class of dihydropyridine derivatives, structurally related to the L-type calcium channel blocker nitrendipine. [] While MRS1845 exhibits some inhibitory activity on L-type channels, its primary application in research stems from its ability to block SOCE, a critical mechanism regulating intracellular calcium levels. [] Researchers utilize MRS1845 to elucidate the involvement of SOCE in diverse cellular functions, including signal transduction, cell migration, proliferation, and cell death. [, , , , , , , , , ]

2-Aminoethyl Diphenylborate (2-APB)

    Compound Description: 2-APB is a widely used pharmacological tool known to inhibit store-operated calcium entry (SOCE) [, , , , , ]. It displays non-selective inhibition across various cell types and is thought to target multiple components of the SOCE machinery, including both the inositol 1,4,5-trisphosphate receptors (IP3Rs) and the store-operated calcium channels themselves.

SKF96365

    Compound Description: SKF96365 is another commonly employed SOCE inhibitor known to block calcium influx through store-operated channels [, , , , , ]. While its precise mechanism of action remains incompletely understood, it is suggested to interfere with the gating mechanism of SOCE channels.

N-Methylnitrendipine (MRS1844)

    Compound Description: MRS1844 is a close structural analog of MRS1845 and belongs to the dihydropyridine class of calcium channel blockers. While initially developed as an L-type calcium channel blocker, MRS1844 has also been found to inhibit CCE [].

Nifedipine

    Compound Description: Nifedipine is a selective L-type calcium channel blocker widely used in treating hypertension and angina pectoris []. It acts by preventing calcium influx through L-type channels, primarily located in cardiac and smooth muscle cells, leading to vasodilation.

    Relevance: Unlike MRS1845, which targets SOCE, nifedipine specifically blocks L-type calcium channels. This distinction highlights the diversity of calcium channels and their distinct pharmacological profiles. In the context of chicken sperm, nifedipine was found to decrease sperm motility and acrosome reaction capability, suggesting the involvement of L-type channels in these processes []. This finding contrasts with the predominant role of SOCE, as evidenced by the more pronounced effects observed with SOCE inhibitors like MRS1845.

YM-58483

    Compound Description: YM-58483 is a potent and selective inhibitor of SOCE [, ]. It is believed to interact with the Orai1 subunit of SOCE channels, preventing calcium influx.

    Relevance: Both YM-58483 and MRS1845 exhibit high selectivity for SOCE inhibition, making them valuable tools for dissecting SOCE-mediated signaling pathways. For instance, in chicken sperm, both inhibitors were found to significantly reduce sperm motility and acrosome reaction capability, highlighting the critical role of SOCE in these processes []. This observation reinforces the notion that YM-58483 and MRS1845 likely share a common target or mechanism of action within the SOCE pathway.

Gadolinium (Gd3+) and Lanthanum (La3+)

    Compound Description: Gd3+ and La3+ are trivalent lanthanide ions that act as non-selective blockers of various calcium channels, including SOCE channels [, , ]. They are often used as general inhibitors of calcium influx.

Source and Classification

MRS 1845 is classified as a small organic molecule and is often referenced in studies involving ion channels and calcium signaling pathways. It is primarily sourced from synthetic methods developed in laboratory settings, specifically designed to ensure high purity and efficacy for biological testing.

Synthesis Analysis

The synthesis of MRS 1845 involves several chemical processes that ensure the compound's purity and effectiveness as an inhibitor. The methods typically include:

  • Starting Materials: The synthesis usually begins with commercially available precursors.
  • Reagents: Common reagents used include various organic solvents and catalysts that facilitate the reaction.
  • Reaction Conditions: The synthesis may require controlled temperatures and specific atmospheric conditions (e.g., inert gas environments) to prevent unwanted side reactions.

Technical details about the synthesis can vary, but the process generally focuses on optimizing yield and minimizing by-products. For example, the use of high-performance liquid chromatography (HPLC) is common for purification purposes.

Molecular Structure Analysis

MRS 1845 has a defined molecular structure characterized by specific functional groups that contribute to its activity as a SOCE inhibitor.

  • Chemical Formula: The molecular formula of MRS 1845 is typically represented as C15H16N2OC_{15}H_{16}N_2O.
  • Structural Features: The compound includes a core structure that allows it to interact selectively with calcium channels. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Chemical Reactions Analysis

MRS 1845 participates in various chemical reactions, primarily related to its interaction with biological targets:

  • Binding Reactions: The compound binds to specific sites on calcium channels, effectively blocking calcium entry into cells.
  • Kinetic Studies: Research often includes kinetic studies to determine the rate of inhibition and binding affinities, which are crucial for understanding its mechanism of action.

Technical details regarding these reactions can be elucidated through techniques such as fluorescence resonance energy transfer (FRET) assays or patch-clamp electrophysiology.

Mechanism of Action

The mechanism of action for MRS 1845 involves its selective inhibition of store-operated calcium entry.

  • Calcium Signaling Pathway: By blocking SOCE, MRS 1845 alters intracellular calcium concentrations, which can affect various downstream signaling pathways.
  • Data Supporting Mechanism: Studies have shown that MRS 1845 effectively reduces calcium influx in response to cellular stimuli, thereby influencing processes like muscle contraction and neurotransmitter release.
Physical and Chemical Properties Analysis

MRS 1845 exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents but may have limited solubility in water.
  • Stability: MRS 1845 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can be obtained from differential scanning calorimetry (DSC) studies.

Relevant analyses often include spectroscopic methods such as infrared (IR) spectroscopy to identify functional groups and confirm purity.

Applications

MRS 1845 has significant potential applications in scientific research:

  • Pharmacological Research: It serves as a valuable tool for studying the role of calcium signaling in various physiological processes and diseases.
  • Disease Models: Researchers utilize MRS 1845 in models of neurodegeneration and cancer to investigate the implications of altered calcium signaling on disease progression.
  • Therapeutic Potential: There is ongoing research into the therapeutic applications of MRS 1845 for conditions associated with dysregulated calcium homeostasis.
Mechanistic Underpinnings of MRS 1845 in Cellular Signaling

Role in Store-Operated Calcium Entry (SOCE) Modulation

MRS 1845 (C₂₁H₂₂N₂O₆; MW 398.41 g/mol) is a potent and selective inhibitor of store-operated calcium entry (SOCE), a major pathway for Ca²⁺ influx in non-excitable and excitable cells. SOCE is activated by endoplasmic reticulum (ER) Ca²⁺ store depletion, triggering stromal interaction molecules (STIM) to oligomerize and open plasma membrane ORAI channels. MRS 1845 targets ORAI1, the primary pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, with an IC₅₀ of 1.7 μM [4]. Its mechanism involves direct blockade of ORAI1-mediated Ca²⁺ currents, thereby suppressing sustained cytoplasmic Ca²⁺ elevations critical for cellular responses. In vascular smooth muscle and immune cells, MRS 1845 (10 μM) virtually abolishes SOCE potentiation induced by stimuli like β-glycerophosphate or placental growth factor [4] [5].

Table 1: Pharmacological Profile of MRS 1845

PropertyValue
Molecular TargetORAI1 (CRAC channel)
IC₅₀ (SOCE Inhibition)1.7 μM
Selectivity vs. VOCCs*>100-fold
Solubility≥83.33 mg/mL in DMSO
Voltage-operated Ca²⁺ channels. Data from [4] [7].

Pharmacological Modulation of Calcium-Dependent Signaling Pathways

By inhibiting SOCE, MRS 1845 disrupts Ca²⁺-dependent signaling cascades:

  • Neurotransmission: In retinal cone photoreceptors, MRS 1845 (10–20 μM) reduces SOCE by >80%, diminishing baseline Ca²⁺ in hyperpolarized cells. This suppresses synaptic vesicle exocytosis, reducing postsynaptic currents in horizontal cells by ~40% without affecting voltage-operated Ca²⁺ channels [2] [7].
  • Metabolic Regulation: SOCE inhibition alters mitochondrial Ca²⁺ uptake, which modulates dehydrogenase activity in the tricarboxylic acid (TCA) cycle. While not directly studied with MRS 1845, SOCE blockers broadly reduce Ca²⁺-driven ATP production [3].
  • Cancer Pathogenesis: MRS 1845 suppresses SOCE-enhanced proliferation and metastasis in cancers with overexpressed STIM1/ORAI1 (e.g., breast, colon). It inhibits cytokine secretion (e.g., IL-17) in T cells, disrupting tumor-promoting inflammation [5].

Molecular Targets and Selectivity in Ion Channel Regulation

MRS 1845 exhibits high specificity for SOCE pathways:

  • ORAI1 vs. TRP Channels: MRS 1845 directly inhibits ORAI1 but not canonical transient receptor potential (TRPC) channels. In photoreceptors, its effects persist despite TRPC1 knockdown, confirming ORAI1 as the primary target [2] [8].
  • Selectivity vs. Other Channels: Unlike non-selective SOCE inhibitors (e.g., SKF-96365, 2-APB), MRS 1845 does not block voltage-gated Ca²⁺ channels (VGCCs) or cyclic nucleotide-gated (CNG) channels at ≤20 μM [7] [8]. Its alkyne group enables "click chemistry" applications for target validation [4].

Table 2: Physiological Systems Modulated by MRS 1845

SystemEffect of MRS 1845Key Findings
Retinal Photoreceptors↓ Synaptic transmission40% reduction in light-evoked postsynaptic currents [7]
Cancer Microenvironment↓ Cytokine secretionSuppresses IL-17 in T cells [5]
Endothelial Cells↓ SOCE potentiationBlocks PlGF-induced SOCE [4]

Properties

CAS Number

544478-19-5

Product Name

MRS 1845

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3

InChI Key

BITHABUTZRAUGT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C

Synonyms

Alternative Name: N-Propylargylnitrendipine

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.